1,7-Dichloroheptane
Overview
Description
1,7-Dichloroheptane: is an organic compound with the molecular formula C7H14Cl2 alkyl chlorides , which are characterized by the presence of chlorine atoms attached to an alkyl chain. This compound is particularly notable for its use in various chemical reactions and industrial applications due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dichloroheptane can be synthesized through the chlorination of heptane. The process typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms along the heptane chain .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow chlorination of heptane in a reactor equipped with ultraviolet light sources. The reaction conditions are carefully controlled to ensure the selective formation of the 1,7-dichloro derivative, minimizing the formation of other chlorinated byproducts .
Chemical Reactions Analysis
Types of Reactions: 1,7-Dichloroheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions, often in an alcoholic solvent.
Major Products:
Nucleophilic Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as heptene derivatives.
Scientific Research Applications
1,7-Dichloroheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: While not directly used in biological systems, derivatives of this compound are studied for their potential biological activities and as precursors to biologically active compounds.
Industry: This compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1,7-dichloroheptane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction .
Comparison with Similar Compounds
1,1-Dichloroheptane: This compound has two chlorine atoms attached to the same carbon atom, leading to different reactivity and chemical properties compared to 1,7-dichloroheptane.
1,2-Dichloroheptane: With chlorine atoms on adjacent carbon atoms, this compound exhibits different substitution and elimination behavior.
Uniqueness: this compound is unique due to the positioning of the chlorine atoms at the terminal carbons of the heptane chain. This structural feature influences its reactivity and makes it suitable for specific synthetic applications that other dichloroheptane isomers may not be able to perform .
Properties
IUPAC Name |
1,7-dichloroheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEMXLIZFGUOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061167 | |
Record name | Heptane, 1,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821-76-1 | |
Record name | 1,7-Dichloroheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Heptane, 1,7-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Dichloroheptane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18516 | |
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Record name | Heptane, 1,7-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 1,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Dichloroheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,7-Dichloroheptane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWS2NGS4S4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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